molecular formula C25H26O3 B14510366 1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene CAS No. 63966-04-1

1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene

Cat. No.: B14510366
CAS No.: 63966-04-1
M. Wt: 374.5 g/mol
InChI Key: JJDYAUAWXXQISF-UHFFFAOYSA-N
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Description

“1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” typically involves multi-step organic reactions. The starting materials may include 3-methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene derivatives and benzene derivatives. Common synthetic routes may involve:

    Etherification: Formation of ether bonds between phenylene and benzene derivatives.

    Alkylation: Introduction of methyl and prop-2-en-1-yl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy and methyl groups to corresponding oxidized products.

    Reduction: Reduction of double bonds in the prop-2-en-1-yl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. The presence of multiple functional groups suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In industrial applications, “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” may be used in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” involves its interaction with specific molecular targets. These interactions may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Participation in chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene: shares similarities with other phenylene and benzene derivatives, such as:

Uniqueness

The uniqueness of “1,1’-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene” lies in its specific combination of functional groups and structural arrangement

Properties

CAS No.

63966-04-1

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

3-methoxy-2-methyl-1,4-bis(phenylmethoxy)-5-prop-2-enylbenzene

InChI

InChI=1S/C25H26O3/c1-4-11-22-16-23(27-17-20-12-7-5-8-13-20)19(2)24(26-3)25(22)28-18-21-14-9-6-10-15-21/h4-10,12-16H,1,11,17-18H2,2-3H3

InChI Key

JJDYAUAWXXQISF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)OCC2=CC=CC=C2)CC=C)OCC3=CC=CC=C3

Origin of Product

United States

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